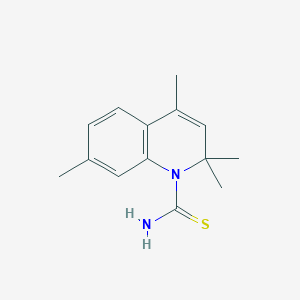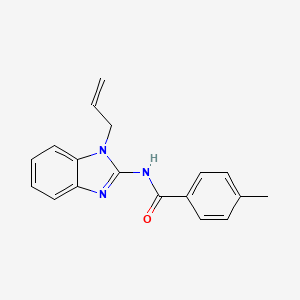
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ belongs to the family of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and proliferation. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to exhibit various biochemical and physiological effects. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in cells. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has several advantages for lab experiments, including its low toxicity and high stability. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide is also readily available and can be easily synthesized. However, 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has some limitations, including its poor solubility in water and its tendency to oxidize in the presence of air.
Zukünftige Richtungen
There are several future directions for the research of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide. One direction is the investigation of the potential therapeutic applications of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the investigation of the potential use of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide in combination with other drugs for the treatment of cancer. Additionally, the development of novel formulations of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide with improved solubility and stability is an area of future research.
Synthesemethoden
The synthesis of 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide can be achieved through several methods, including the reaction of 2,3-dimethyl-1,4-quinone with thiosemicarbazide in the presence of a reducing agent. Another method involves the reaction of 2,3-dimethyl-1,4-quinone with thiosemicarbazide followed by oxidation with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been extensively studied for its potential therapeutic applications. Research has shown that 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide exhibits anti-inflammatory, antioxidant, and anticancer properties. 2,2,4,7-tetramethyl-1(2H)-quinolinecarbothioamide has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
2,2,4,7-tetramethylquinoline-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-9-5-6-11-10(2)8-14(3,4)16(13(15)17)12(11)7-9/h5-8H,1-4H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVETOUBHPGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=S)N)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,7-tetramethylquinoline-1(2H)-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)



![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![methyl 2-{[(phenylthio)acetyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5764700.png)
![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)
![N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5764723.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)